5-(4-chlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Overview
Description
The compound “5-(4-chlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines derivatives, including “this compound”, has been investigated via a one-pot three-component condensation of 4-chloro aniline, aromatic aldehyde, and barbituric acid . This process was accomplished using low transition temperature mixtures as new generation and sustainable solvents .Molecular Structure Analysis
The molecular structure of this compound is complex, and its formation has been confirmed by the disappearance of certain absorption bands in IR spectra and specific patterns in NMR spectra .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Molecular Structure and Synthesis
- The compound's molecular structure has been investigated through computational and experimental studies, focusing on the synthesis and characterization of similar pyrimido[4,5-b]quinoline derivatives. For instance, a study by Trilleras et al. (2017) synthesized a series of derivatives using environmentally friendly methodologies, providing insights into their molecular structure through techniques like Fourier Transform infrared spectroscopy, Nuclear Magnetic Resonance, and gas chromatography-mass spectrometry (Trilleras et al., 2017).
Catalysis in Synthesis
- Metal-organic frameworks have been utilized as catalysts in synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. Sepehrmansouri et al. (2020) demonstrated the use of these frameworks in producing new tetrahydropyrimido[4,5-b]quinolone compounds with high yields and stability (Sepehrmansouri et al., 2020).
Synthesis of Heterocyclic Compounds
- Various methods have been explored for the synthesis of pyrimido[4,5-b]quinolin-2,4,9-triones. Shaker et al. (2008) conducted a study on one-pot synthesis under microwave irradiation, highlighting the efficiency of such methods in synthesizing these heterocyclic compounds (Shaker et al., 2008).
Structural and Spectroscopic Analysis
- The structural parameters and spectroscopic properties of related compounds have been analyzed using various techniques. Wazzan et al. (2016) conducted DFT calculations and spectroscopic characterizations, which offer insights into the molecular structure, electronic interactions, and potential applications of these compounds (Wazzan et al., 2016).
Biological Screening Potential
- Some derivatives of pyrimido[4,5-b]quinoline have been synthesized for potential biological screening. For example, Hovsepyan et al. (2018) reported the synthesis of new derivatives through cyclocondensation, indicating the importance of these compounds in biological research (Hovsepyan et al., 2018).
Future Directions
The future directions in the research of quinoline derivatives, including this compound, involve the development of new multicomponent reactions towards pharmaceutical and agrochemical scaffolds . There is also a challenge to develop an environmentally safe methodology that reduces or replaces the use of hazardous solvents in different organic transformations .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-9-6-4-8(5-7-9)12-13-10(2-1-3-11(13)22)19-15-14(12)16(23)21-17(24)20-15/h4-7,12H,1-3H2,(H3,19,20,21,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKPNCPEMFGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.